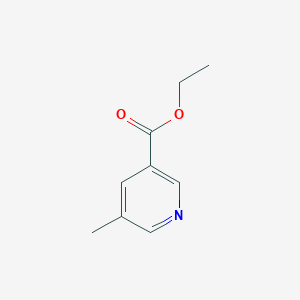

Ethyl-5-Methylnicotinat

Übersicht

Beschreibung

Ethyl 5-methylnicotinate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 5-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Formulierungen

Ethyl-5-Methylnicotinat wird in pharmazeutischen Formulierungen aufgrund seiner Eigenschaften als Vasodilatator eingesetzt. Es verbessert die topische Penetration von Wirkstoffen in Cremes und Sprays, was besonders zur Linderung von Schmerzen und Beschwerden in Gelenken, Sehnen und Muskeln vorteilhaft ist . Seine Wirksamkeit in Schmerzsprays wurde durch die simultane Bestimmung dieser Verbindung und anderer Salicylsäurederivate mittels Hochleistungsflüssigkeitschromatographie mit Diodenarray-Detektor (HPLC–DAD) nachgewiesen .

Analgetische und Rubefzierende Anwendungen

Als Ester der Nikotinsäure dient this compound auch als Analgetikum und Rubefzierendes. Diese Eigenschaften machen es in vielen topischen Cremes und Sprays nützlich, die zur Linderung von Muskel- und Gelenkschmerzen entwickelt wurden .

Synthese von entzündungshemmenden Mitteln

Derivate der Nikotinsäure, zu denen auch this compound gehört, wurden aufgrund ihrer entzündungshemmenden und analgetischen Wirksamkeit synthetisiert. Einige Studien haben gezeigt, dass bestimmte 2-substituierte Aryl-Derivate der Nikotinsäure ausgezeichnete entzündungshemmende Eigenschaften aufweisen .

Chemische Forschung und Synthese

In der chemischen Forschung ist this compound aufgrund seiner Stabilität und Reaktivität ein wertvolles Reagenz. Es wird zur Synthese verschiedener organischer Verbindungen verwendet und kann als Vorläufer für komplexere chemische Strukturen dienen .

Analytische Chemie

Die Eigenschaften der Verbindung werden in der analytischen Chemie für die Entwicklung empfindlicher und präziser Methoden zur Detektion und Quantifizierung von Wirkstoffen in pharmazeutischen Produkten genutzt. Sein Vorhandensein kann mit Techniken wie HPLC–DAD quantifiziert werden, wie bereits erwähnt .

Wirkmechanismus

Target of Action

Ethyl 5-methylnicotinate, a derivative of niacin, primarily targets peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

The mode of action of Ethyl 5-methylnicotinate involves its interaction with its primary targets, leading to peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .

Biochemical Pathways

It is known that the metabolism of similar compounds, such as ethanol, involves at least three distinct enzymatic pathways . These pathways include the alcohol dehydrogenase (ADH) pathway, the microsomal ethanol oxidizing system (MEOS), and a non-oxidative pathway catalyzed by fatty acid ethyl ester (FAEE) synthase .

Pharmacokinetics

Similar compounds like methyl nicotinate are known to be absorbed following topical administration

Result of Action

The molecular and cellular effects of Ethyl 5-methylnicotinate’s action primarily involve the induction of peripheral vasodilation . This vasodilation enhances local blood flow at the site of application, which can help alleviate muscle and joint pain .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as Methyl nicotinate, act as peripheral vasodilators enhancing local blood flow at the site of application . This suggests that Ethyl 5-methylnicotinate may interact with enzymes, proteins, and other biomolecules involved in vasodilation and blood flow regulation.

Cellular Effects

Based on the effects of similar compounds, it can be hypothesized that Ethyl 5-methylnicotinate may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds like Methyl nicotinate are thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This suggests that Ethyl 5-methylnicotinate may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models

Metabolic Pathways

Similar compounds like ethanol are metabolized through complex catabolic pathways . This suggests that Ethyl 5-methylnicotinate may be involved in similar metabolic pathways, interacting with various enzymes or cofactors.

Transport and Distribution

Similar compounds like Methyl nicotinate are known to act as peripheral vasodilators, suggesting that Ethyl 5-methylnicotinate may be transported and distributed in a similar manner .

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . This suggests that Ethyl 5-methylnicotinate may have a specific subcellular localization that affects its activity or function.

Eigenschaften

IUPAC Name |

ethyl 5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGKEUKISVVXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463648 | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20826-02-2 | |

| Record name | 3-Pyridinecarboxylic acid, 5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

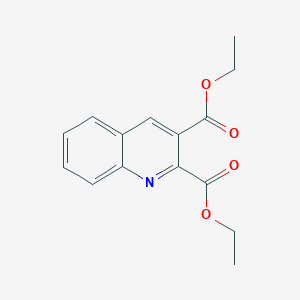

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

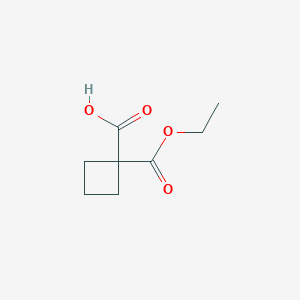

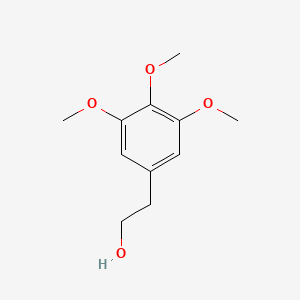

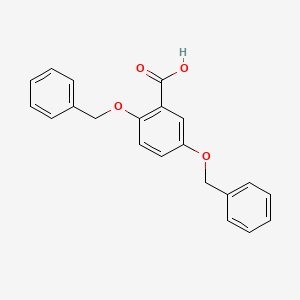

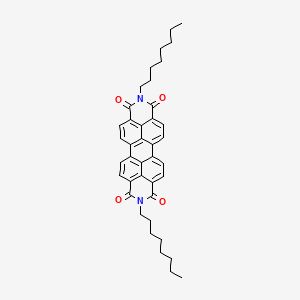

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)